4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

This disubstituted pyrimidine (C19H16BrFN2O) is a versatile scaffold for medicinal chemistry. The 4-bromophenyl group provides a synthetic handle for Suzuki or Buchwald-Hartwig couplings to generate kinase-focused libraries. Its distinct para-bromo/fluoroalkoxy combination differentiates it from chloro or methoxy analogs, allowing researchers to probe halogen-dependent SAR, metabolic stability, and cellular permeability. Procure alongside the 4-methoxy variant (CAS 477856-58-9) for matched molecular pair analysis.

Molecular Formula C19H16BrFN2O
Molecular Weight 387.252
CAS No. 477856-56-7
Cat. No. B2719914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
CAS477856-56-7
Molecular FormulaC19H16BrFN2O
Molecular Weight387.252
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)OCCCF
InChIInChI=1S/C19H16BrFN2O/c20-16-6-2-14(3-7-16)18-10-12-22-19(23-18)15-4-8-17(9-5-15)24-13-1-11-21/h2-10,12H,1,11,13H2
InChIKeySKYIWBDWCFRKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine (CAS 477856-56-7) – Core Identity and Compound Class for Procurement Screening


4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is a synthetic, disubstituted pyrimidine derivative characterized by a bromophenyl substituent at the 4-position and a fluoropropoxy-substituted phenyl ring at the 2-position of the pyrimidine core . It belongs to the broader class of halogenated pyrimidines, which are frequently explored as kinase inhibitor scaffolds, GPCR modulators, and chemical biology probes [1]. The molecular formula is C19H16BrFN2O with a molecular weight of 387.2 g/mol .

Why 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine Cannot Be Directly Substituted with In-Class Pyrimidine Analogs


Halogenated pyrimidine derivatives exhibit profound differences in biochemical target engagement, metabolic stability, and cellular permeability depending on the identity and position of the halogen substituent [1]. The presence of a para-bromophenyl group and a fluoroalkoxy chain in 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine distinguishes it from chloro-, fluoro-, or methoxy-substituted analogs, which can lead to divergent potency, selectivity, and ADME profiles [2]. Without specific, quantitative comparator data, generic substitution risks compromising biological activity or introducing uncharacterized safety liabilities.

Evidence-Based Differentiation Data for 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine (CAS 477856-56-7)


Structural Distinction from the 4-Methoxy Analog (CAS 477856-58-9): Physicochemical Property Shifts

The target compound differs from its closest identifiable analog, 2-[4-(3-fluoropropoxy)phenyl]-4-(4-methoxyphenyl)pyrimidine (CAS 477856-58-9), by replacement of the 4-methoxy group with a 4-bromo substituent. This change increases molecular weight (387.2 vs. 338.4 g/mol) and lipophilicity (predicted cLogP increase of approximately 0.8–1.2 units based on fragment contributions), impacting membrane permeability and protein binding [1]. The bromine atom also provides a synthetic handle for cross-coupling reactions not available with the methoxy analog .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Bromine Substituent Effect on Kinase Inhibition: Class-Level Inference from Bromopyrimidine SAR

In a series of bromo-pyrimidine analogs evaluated as Bcr/Abl tyrosine kinase inhibitors, compounds bearing a 4-bromophenyl substituent demonstrated sub-micromolar IC50 values against K562 leukemia cells, with the bromine contributing to enhanced hydrophobic packing in the kinase hinge region [1]. While the exact target compound was not tested, this class-level inference suggests that the 4-bromophenyl group may confer superior kinase binding versus smaller or less lipophilic para substituents such as methoxy or fluoro [2]. Quantitative cross-reactivity or selectivity data for the target compound against a defined comparator panel remain unavailable.

Kinase Inhibition Anticancer Structure-Activity Relationship

Application Scenarios for 4-(4-Bromophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine (CAS 477856-56-7) Based on Available Evidence


Synthetic Intermediate for Kinase-Focused Chemical Libraries

The 4-bromophenyl group provides a versatile synthetic handle for late-stage functionalization via Suzuki, Buchwald-Hartwig, or Ullmann couplings, making this compound a useful building block for generating diverse kinase inhibitor libraries . Users prioritizing scaffold diversity and the ability to explore halogen-dependent SAR should consider procurement for library synthesis over non-halogenated or methoxy-substituted analogs [1].

Comparative Physicochemical Profiling in Lead Optimization

When profiling pyrimidine series for metabolic stability and permeability, the increased lipophilicity imparted by the 4-bromophenyl substituent serves as a critical comparator point. Teams may procure this compound alongside the 4-methoxy analog (CAS 477856-58-9) to generate matched molecular pair data on the impact of bromine substitution .

Targeted Anticancer Probe Development (Bcr/Abl and Related Kinases)

For programs investigating Bcr/Abl-driven malignancies, this compound could serve as a starting point for developing selective inhibitors, based on class-level evidence that bromopyrimidines exhibit activity in K562 chronic myeloid leukemia models [1]. However, direct target engagement and selectivity data must be generated internally, as published data specific to this compound are absent.

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